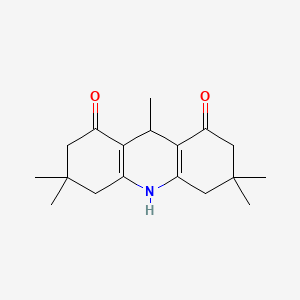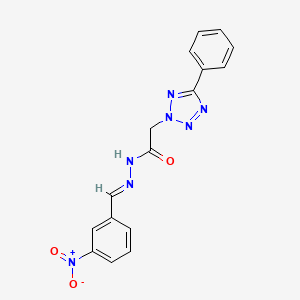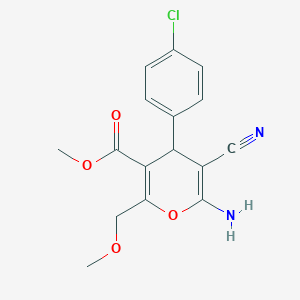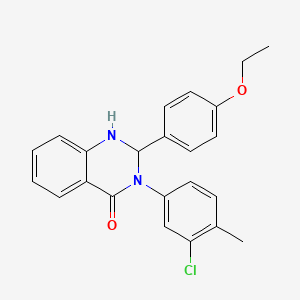![molecular formula C17H17N3O6 B11545373 N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B11545373.png)
N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide is an organic compound with a complex structure that includes aromatic rings, methoxy groups, and nitro groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide typically involves the condensation of 2-hydroxy-5-methoxybenzaldehyde with 2-(4-methyl-2-nitrophenoxy)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学的研究の応用
N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, dyes, and polymers.
作用機序
The mechanism of action of N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA: Binding to DNA and affecting gene expression or DNA replication.
Modulating signaling pathways: Influencing cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.
類似化合物との比較
N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide can be compared with similar compounds such as:
- N’-[(E)-(2-hydroxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide
- N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-2-(4-chloro-2-nitrophenoxy)acetohydrazide
- N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-2-(4-methyl-2-aminophenoxy)acetohydrazide
These compounds share structural similarities but differ in their substituents, which can influence their chemical reactivity, biological activity, and potential applications
特性
分子式 |
C17H17N3O6 |
|---|---|
分子量 |
359.3 g/mol |
IUPAC名 |
N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]-2-(4-methyl-2-nitrophenoxy)acetamide |
InChI |
InChI=1S/C17H17N3O6/c1-11-3-6-16(14(7-11)20(23)24)26-10-17(22)19-18-9-12-8-13(25-2)4-5-15(12)21/h3-9,21H,10H2,1-2H3,(H,19,22)/b18-9+ |
InChIキー |
RGZJAYWHYAJAIC-GIJQJNRQSA-N |
異性体SMILES |
CC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=C(C=CC(=C2)OC)O)[N+](=O)[O-] |
正規SMILES |
CC1=CC(=C(C=C1)OCC(=O)NN=CC2=C(C=CC(=C2)OC)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-(2,6-dibromo-4-methoxyphenoxy)-N'-[(E)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B11545319.png)
![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B11545321.png)
![2-(3-{2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11545337.png)
![N,N'-bis[(E)-(2,3-dimethoxyphenyl)methylidene]benzene-1,4-diamine](/img/structure/B11545351.png)
![N'-[(1E)-1-(3-Bromophenyl)ethylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11545356.png)
![2,4-dibromo-6-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B11545363.png)
![N-{(E)-[5-(4-bromophenyl)furan-2-yl]methylidene}biphenyl-4-amine](/img/structure/B11545364.png)
![4-Chloro-2-[(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl]-6-iodophenol](/img/structure/B11545365.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-methyl-5-nitroaniline](/img/structure/B11545369.png)
